N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE
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Overview
Description
N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
1,3,4-Thiadiazole Derivatives: These compounds also contain sulfur and nitrogen atoms and are known for their antimicrobial properties.
Uniqueness
N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylbenzamide moiety enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-5-6-17-7-9-20(10-8-17)22(26)25-23-24-21(16(4)27-23)19-13-11-18(12-14-19)15(2)3/h7-15H,5-6H2,1-4H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAWGFRREZNORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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